molecular formula C8H9NO2S B13537656 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13537656
M. Wt: 183.23 g/mol
InChI Key: DEUWGGPYGCPMLU-UHFFFAOYSA-N
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Description

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a thiazole heterocycle, a privileged structure in pharmaceuticals known to contribute to binding with biological targets, linked to a cyclopropane carboxylic acid group. The cyclopropane ring is a common motif used to constrain molecular conformation and improve metabolic stability . Thiazole-containing compounds are frequently explored as key scaffolds in the development of new therapeutic agents. For instance, structurally related molecules have been investigated as inhibitors of epigenetic targets like BET bromodomains . Furthermore, heterocycles such as thiazol-4(5H)-ones have been identified as emerging and valuable pronucleophiles in asymmetric catalysis, serving as effective surrogates for carboxylic acids in the enantioselective construction of tetrasubstituted stereocenters . This makes this compound a promising building block for the synthesis of more complex molecules and for use in methodological studies. It may also function as a synthetic intermediate or a ligand in the development of enzyme inhibitors . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-7(11)8(1-2-8)3-6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11)

InChI Key

DEUWGGPYGCPMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the reaction of thiazole derivatives with cyclopropane carboxylic acid precursors. One common method includes the alkylation of thiazole with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : ACC is central to ethylene production in plants, acting as a biosynthetic precursor . In contrast, thiazole derivatives (e.g., compounds in ) are associated with antimicrobial or kinase-inhibitory activities, suggesting divergent biological roles.
  • Synthetic Utility : The Boc-protected analog serves as a stable intermediate in peptide synthesis, whereas this compound’s thiazole group may enhance metabolic resistance in drug design.

Reactivity Trends:

  • The thiazole ring’s electron-withdrawing nature may reduce cyclopropane ring strain compared to amino-substituted analogs like ACC.
  • Boc-protected amines enhance solubility in organic phases, whereas thiazole derivatives likely exhibit mixed solubility due to polarizable sulfur atoms.

Pharmacological and Agrochemical Potential

  • ACC : Critical in plant stress responses but lacks direct pharmacological use .
  • Thiazole Derivatives : Demonstrated in vitro activity against cancer cells (e.g., compound 74 and 93 in ). The thiazole-methyl group in this compound may similarly target enzymes like kinases or cytochrome P450 isoforms.

Biological Activity

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a cyclopropane carboxylic acid moiety. This unique structure contributes to its potential biological activities, making it an area of interest in medicinal chemistry and pharmacology. The thiazole ring is known for its aromaticity and has been associated with various biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C7H7NO2SC_7H_7NO_2S, with a molecular weight of approximately 167.23 g/mol. The compound's structure can be summarized as follows:

Structural Feature Description
Thiazole RingFive-membered heterocycle containing sulfur and nitrogen
Cyclopropane MoietyThree-membered carbon ring contributing to unique reactivity
Carboxylic Acid GroupFunctional group that may influence biological interactions

Antimicrobial Properties

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. Similar thiazole derivatives have been investigated for their ability to inhibit bacterial growth and combat fungal infections. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Thiazole derivatives have been shown to interact with cellular targets involved in cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. Further investigation into the specific pathways affected by this compound is necessary to elucidate its full therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. These interactions can lead to alterations in enzymatic activity or protein function, which are critical for understanding its mechanism of action in biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to study these binding interactions .

Synthesis and Application in Drug Development

The synthesis of this compound typically involves combining thiazole derivatives with cyclopropane carboxylic acids through various chemical reactions. This compound serves as a building block for more complex molecules in pharmaceutical research, highlighting its importance in drug development .

Q & A

Q. What are the established synthetic routes for 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring formation?

The synthesis typically involves cyclopropanation of a thiazole-containing alkene precursor via carbene insertion or transition-metal-catalyzed methods. Key conditions include:

  • Carbenoid reagents : Use of diazo compounds (e.g., ethyl diazoacetate) with catalysts like Cu(I) or Rh(II) to generate cyclopropane rings .
  • Solvent and temperature : Reflux in acetic acid with sodium acetate enhances ring stability, as seen in analogous cyclopropane-carboxylic acid syntheses .
  • Post-synthetic modifications : Functionalization of the thiazole ring (e.g., alkylation) may require protecting the carboxylic acid group to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve cyclopropane ring protons (characteristic δ 0.8–1.5 ppm) and thiazole methylene coupling patterns .
  • X-ray crystallography : Determines stereochemistry and confirms spatial arrangement of the thiazole and cyclopropane moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C8_8H9_9NO2_2S) and isotopic distribution .

Q. How can researchers design initial bioactivity screens to evaluate antimicrobial potential against fungal pathogens like Candida spp.?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests using microbroth dilution (CLSI guidelines) .
  • Comparative studies : Test against structurally similar compounds (e.g., thiazole derivatives lacking the cyclopropane group) to isolate structural contributions to activity .

Advanced Research Questions

Q. What computational and experimental strategies elucidate the role of the thiazole-methyl-cyclopropane motif in enzyme inhibition?

  • Molecular docking : Simulate interactions with target enzymes (e.g., fungal cytochrome P450) using software like AutoDock Vina .
  • Kinetic assays : Measure inhibition constants (KiK_i) under varying pH and temperature to assess binding thermodynamics .
  • Isotopic labeling : 19^{19}F or 13^{13}C labels track metabolic stability and active-site interactions .

Q. How should contradictory data between in vitro cytotoxicity and in vivo toxicity profiles be systematically investigated?

  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Species-specific models : Compare toxicity in zebrafish embryos (high-throughput) and murine models to identify interspecies metabolic differences .
  • Metabolomics : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized cyclopropane derivatives) .

Q. What methodologies enable precise cyclopropane ring modifications to enhance metabolic stability while retaining target affinity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative ring opening .
  • Isosteric replacements : Replace cyclopropane with bicyclo[1.1.1]pentane to test steric and electronic effects .
  • Protease stability assays : Expose derivatives to liver microsomes to quantify degradation rates .

Data Analysis and Optimization

Q. How can researchers resolve discrepancies in reported IC50_{50} values across different studies?

  • Standardized protocols : Adopt uniform assay conditions (e.g., ATP levels, cell viability markers) to minimize variability .
  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outliers and consensus values .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat transfer and reduce side products during cyclopropanation .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., catalyst loading, reaction time) for yield optimization .

Comparative Studies

Q. How does the thiazole substituent influence reactivity compared to other heterocycles (e.g., tetrazole or imidazole)?

  • Electrochemical profiling : Cyclic voltammetry reveals thiazole’s redox activity, which impacts stability in biological systems .
  • Hammett constants : Correlate substituent electronic effects with reaction rates in nucleophilic acyl substitutions .

Q. What structural analogs of this compound show enhanced blood-brain barrier permeability for CNS-targeted applications?

  • LogP measurements : Compare partition coefficients of derivatives with alkyl vs. aryl cyclopropane substituents .
  • PAMPA-BBB assay : Predict permeability using artificial membrane models .

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